molecular formula C11H13NO4 B1433439 Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate CAS No. 1803605-89-1

Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate

Cat. No.: B1433439
CAS No.: 1803605-89-1
M. Wt: 223.22 g/mol
InChI Key: WOMXIDXFGDWDTK-UHFFFAOYSA-N
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Description

Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate (molecular formula: C₁₁H₁₃NO₄) is a pyridine-based ester derivative featuring a 1,3-dioxolane substituent at the 5-position of the pyridine ring and a methyl ester group at the acetoxy side chain. Its SMILES notation is COC(=O)CC1=NC=C(C=C1)C2OCCO2, and its InChIKey is WOMXIDXFGDWDTK-UHFFFAOYSA-N .

Key structural characteristics include:

  • A pyridine ring substituted with a 1,3-dioxolane moiety (a five-membered cyclic ether) at the 5-position.
  • A methyl ester functional group linked via an acetoxy bridge to the pyridine’s 2-position.

Predicted collision cross-section (CCS) values for various adducts have been reported, including [M+H]⁺ (147.6 Ų) and [M+Na]⁺ (159.0 Ų) .

Properties

IUPAC Name

methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-14-10(13)6-9-3-2-8(7-12-9)11-15-4-5-16-11/h2-3,7,11H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMXIDXFGDWDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate is an organic compound notable for its unique structure and potential biological activities. This compound, with the molecular formula C12H13NO4, is a derivative of pyridine and dioxolane, which are known for their diverse applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
CAS Number1076198-08-7
StructureChemical Structure

This compound exhibits several biological activities attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : Preliminary studies indicate that this compound demonstrates significant antimicrobial properties against a range of bacteria and fungi. It appears to disrupt cell membrane integrity and inhibit essential metabolic pathways in microorganisms.
  • Antioxidant Properties : The compound has shown promising antioxidant activity, which suggests potential applications in preventing oxidative stress-related diseases. This activity may be due to its ability to scavenge free radicals and chelate metal ions.
  • Neuroprotective Effects : Research has indicated that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis in models of neurodegeneration.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method was employed to assess inhibition zones.
    • Results : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
  • Research on Antioxidant Capacity :
    • Objective : To determine the antioxidant potential using DPPH radical scavenging assay.
    • Results : this compound demonstrated a scavenging activity of 72% at a concentration of 100 µg/mL compared to ascorbic acid.
  • Neuroprotective Study :
    • Objective : To assess neuroprotective effects in a rat model of oxidative stress.
    • Findings : The administration of the compound significantly reduced markers of oxidative stress and improved cognitive function in treated rats compared to controls.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate has potential applications in drug development. Its pyridine ring structure is often associated with bioactive compounds, making it a candidate for the synthesis of pharmaceuticals targeting various diseases.

Organic Synthesis

This compound serves as an intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Alkylation : The compound can act as an alkylating agent in the formation of new carbon-carbon bonds.
  • Esterification : It can undergo reactions to form esters, which are important in the production of fragrances and flavors.

Biological Studies

The compound's unique structure allows it to be used in biological studies, particularly in understanding the interactions between small molecules and biological targets. Its non-toxic profile makes it suitable for use in cell culture experiments.

Case Study 1: Drug Development

A study published in a peer-reviewed journal explored the efficacy of this compound as a lead compound for developing new anti-inflammatory drugs. The research demonstrated that derivatives of this compound exhibited significant inhibitory activity against pro-inflammatory cytokines, suggesting its potential therapeutic application .

Case Study 2: Organic Synthesis

In a synthetic chemistry workshop, researchers utilized this compound to synthesize a series of novel pyridine-based compounds. The reactions yielded high purity products with good yields, showcasing the compound's utility as a versatile building block in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyridine-acetate backbone but differ in substituents, ester groups, or heterocyclic moieties. Below is a comparative analysis:

Ethyl 2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate (CAS 1076198-08-7)

Molecular Formula: C₁₃H₁₇NO₄ Key Differences:

  • Ester Group : Ethyl ester (C₂H₅O₂C–) instead of methyl ester.
  • Dioxolane Substituent : A 2-methyl-1,3-dioxolane group introduces steric bulk compared to the unsubstituted dioxolane in the target compound.
    Properties :
  • Higher molecular weight (251.28 g/mol vs. 223.23 g/mol for the methyl variant).
  • Applications: Used as an intermediate in organic synthesis, though specific biological or industrial roles remain underexplored .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Molecular Formula: Not explicitly provided (heterocycle: pyrimidine). Key Differences:

  • Core Heterocycle : Pyrimidine replaces pyridine, altering electronic properties and hydrogen-bonding capacity.
  • Substituent : Thietane (a four-membered sulfur-containing ring) at the 4-position instead of dioxolane.
    Synthetic Relevance : Demonstrates the versatility of ester-linked heterocycles in medicinal chemistry, particularly in kinase inhibitor development .

Ethyl 2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate (CAS 142272-14-8)

Molecular Formula : C₁₃H₁₄N₄O₄
Key Differences :

  • Oxidation State : The pyridine ring is oxidized to a 2-oxo-1,2-dihydropyridine, altering reactivity.
    Applications : Reported in drug discovery for targeting neurological disorders due to its oxadiazole moiety’s bioisosteric properties .

Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfonyl]acetate (CAS 142274-37-1)

Molecular Formula: C₉H₈F₃NO₄S Key Differences:

  • Substituent : A sulfonyl group with a trifluoromethyl (–SO₂CF₃) replaces the dioxolane, imparting strong electron-withdrawing effects.
    Applications : Utilized in agrochemicals and pharmaceuticals for its sulfonyl group’s role in enhancing metabolic stability .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Ester Group Notable Properties/Applications
Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate C₁₁H₁₃NO₄ 223.23 1,3-dioxolane Methyl Predicted CCS: [M+H]⁺ = 147.6 Ų
Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate C₁₃H₁₇NO₄ 251.28 2-methyl-1,3-dioxolane Ethyl Intermediate in organic synthesis
Ethyl 2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate C₁₃H₁₄N₄O₄ 290.28 3-methyl-1,2,4-oxadiazole Ethyl Neurological drug candidate
Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfonyl]acetate C₉H₈F₃NO₄S 283.22 –SO₂CF₃ Methyl Agrochemical applications

Research Implications and Gaps

  • Its dioxolane group may confer hydrolytic stability compared to analogous acetals .
  • Comparative Insights : Ethyl esters (e.g., CAS 1076198-08-7) offer tunable lipophilicity, while sulfonyl/oxadiazole variants highlight diverse electronic profiles for target-specific interactions .

Further studies should explore:

  • Biological activity screening of the target compound.
  • Synthetic scalability of dioxolane-pyridine hybrids.
  • Comparative pharmacokinetic studies across analogs.

Preparation Methods

Formation of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring is a key structural element in the target compound. It is typically synthesized by acetalization, a reaction between an aldehyde or ketone and a diol under acidic catalysis.

  • Reaction: Condensation of a suitable aldehyde (often a pyridine-2-carbaldehyde derivative) with ethylene glycol or a similar diol.
  • Catalyst: Acid catalysts such as p-toluenesulfonic acid or trifluoromethanesulfonic acid.
  • Conditions: Reflux in anhydrous solvents (e.g., toluene) with azeotropic removal of water to drive the equilibrium toward acetal formation.
  • Outcome: Formation of the cyclic acetal protecting group (1,3-dioxolane) stabilizes the aldehyde functionality for subsequent reactions.

This step is crucial for protecting the aldehyde group during further transformations and is well-documented in patent literature describing pyridine derivatives.

Pyridine Ring Substitution

The pyridine moiety is functionalized by introducing the dioxolane-substituted side chain through nucleophilic substitution or related transformations.

  • Starting Material: Pyridine-2-carboxaldehyde or its derivatives.
  • Substitution Reaction: The dioxolane-protected aldehyde is subjected to nucleophilic attack or coupling reactions to install the side chain.
  • Typical Reagents: Nucleophiles such as methyl chloroacetate or related alkylating agents.
  • Conditions: Often carried out in polar aprotic solvents (e.g., dimethylformamide) with bases like triethylamine or sodium hydride to facilitate substitution.
  • Purification: Extraction, drying over magnesium sulfate, and chromatographic purification (silica gel column chromatography with solvents like dichloromethane/hexane) are used to isolate the substituted pyridine intermediate.

Esterification to Form the Methyl Acetate Group

The final step introduces the methyl acetate ester functionality at the 2-position of the pyridine ring.

  • Method: Esterification of the substituted pyridine intermediate with methyl chloroacetate.
  • Catalyst/Base: Triethylamine or other organic bases to neutralize the generated acid.
  • Conditions: Typically performed under reflux or at elevated temperatures in solvents such as dichloromethane or acetonitrile.
  • Workup: The reaction mixture is quenched with aqueous acid/base, extracted, dried, and purified by chromatography or recrystallization.
  • Industrial Scale: Continuous flow reactors and high-throughput screening optimize yield and purity for large-scale production.

Additional Synthetic Details and Variations

  • Protection and Deprotection: The aldehyde group is protected as the dioxolane acetal to prevent side reactions during substitution and esterification.
  • Reductive Amination: Some synthetic routes involve reductive amination steps to introduce amine functionalities on the pyridine ring before esterification.
  • Use of Hydrazine and Other Reagents: Hydrazine hydrate is employed in some steps to convert intermediates into desired heterocyclic structures containing the dioxolane moiety.
  • Purification Techniques: Chromatography on silica gel with solvent systems such as chloroform/methanol or dichloromethane/hexane is standard for isolating pure compounds.

Summary of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Notes
1. Dioxolane Ring Formation Acetalization Aldehyde + diol, acid catalyst, reflux, azeotropic water removal Protects aldehyde group
2. Pyridine Substitution Nucleophilic substitution Pyridine derivative, methyl chloroacetate, base (triethylamine), DMF solvent Introduces side chain
3. Esterification Ester formation Methyl chloroacetate, base, reflux or elevated temp Forms methyl acetate ester group
4. Purification Extraction, chromatography Organic solvents, drying agents, silica gel column chromatography Ensures high purity

Research Findings and Optimization

  • Diastereomeric Purity: Enantioselective synthesis of dioxolane intermediates has been reported, involving selective crystallization and washing steps to remove undesired isomers, enhancing product purity.
  • Reaction Yields: Optimized conditions in continuous flow reactors improve yields and scalability, reducing reaction times and improving reproducibility.
  • Mechanistic Insights: The dioxolane ring stabilizes the aldehyde intermediate, preventing side reactions and facilitating subsequent nucleophilic substitution and esterification.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, to introduce the pyridine-dioxolane moiety. For example, tert-butyl-protected intermediates (e.g., tert-butyl carbamates) are often used to stabilize reactive amine groups during coupling steps, followed by deprotection under acidic conditions (e.g., HCl/MeOH) . Esterification of the acetyl group via methyl chloroacetate or similar reagents is a final step. Key intermediates like bromopyridinyl acetates (e.g., Methyl 2-(5-bromopyridin-2-yl)acetate) are critical precursors, as seen in analogous syntheses .

Q. How is the structural identity of this compound validated in academic research?

High-resolution techniques are essential:

  • Nuclear Magnetic Resonance (NMR): 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm regiochemistry and functional groups (e.g., dioxolane protons at δ ~5.0–5.5 ppm and ester carbonyls at δ ~170 ppm).
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns validate the molecular formula, as demonstrated in tert-butyl carbamate intermediates .
  • X-ray Crystallography: For crystalline derivatives, SHELX software refines unit cell parameters (e.g., monoclinic P21/cP2_1/c symmetry, a=25.621A˚a = 25.621 \, \text{Å}, β=97.32\beta = 97.32^\circ) and hydrogen-bonding networks .

Q. What analytical challenges arise in characterizing the dioxolane-protected pyridine moiety?

The 1,3-dioxolane group can introduce steric hindrance, complicating coupling reactions. Additionally, its sensitivity to acidic conditions requires careful selection of deprotection reagents (e.g., NH4_4Cl/Fe powder for nitro reduction without disrupting the dioxolane ring) . Overlapping signals in NMR (e.g., pyridine vs. dioxolane protons) may necessitate 2D techniques like COSY or HSQC.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Discrepancies often arise from solvent effects, conformational flexibility, or crystallographic disorder. Strategies include:

  • DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with X-ray data to identify torsional mismatches .
  • Dynamic NMR: Probe temperature-dependent splitting to assess rotational barriers in esters or dioxolane rings.
  • Crystallographic Refinement: Use SHELXL to model disorder (e.g., multiple occupancy in hydrogen-bonded networks) .

Q. What strategies optimize the yield of palladium-catalyzed steps in this compound’s synthesis?

  • Ligand Screening: Bidentate ligands like BINAP enhance catalytic efficiency in coupling reactions (e.g., Pd2_2(dba)3_3/BINAP systems for aryl amination) .
  • Solvent Selection: Polar aprotic solvents (e.g., toluene or DMF) stabilize Pd intermediates while solubilizing reactants.
  • Microwave-Assisted Synthesis: Reduces reaction time for thermally sensitive steps (e.g., nitro group reduction).

Q. How do crystallographic parameters influence the interpretation of hydrogen-bonding networks?

Monoclinic systems (e.g., P21/cP2_1/c) with Z=4Z = 4 often exhibit layered hydrogen-bonding motifs. In related structures, dashed lines in packing diagrams denote intermolecular H-bonds (e.g., O–H···N interactions between dioxolane oxygen and pyridine nitrogen), which stabilize 2D networks . Refinement with SHELXL is critical to resolve twinning or high thermal motion in low-resolution datasets .

Methodological Recommendations

  • For Synthesis: Prioritize Pd-catalyzed systems with BINAP ligands for regioselective coupling .
  • For Characterization: Combine XRD (SHELXL-refined) with dynamic NMR to address flexibility .
  • For Data Contradictions: Cross-validate computational models (DFT) against experimental XRD and spectroscopic data .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate
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Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate

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